2,4,7-Trichloro-1,3-benzothiazole
Overview
Description
2,4,7-Trichloro-1,3-benzothiazole is a useful research compound. Its molecular formula is C7H2Cl3NS and its molecular weight is 238.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
- Synthesis and Antifungal Activity : A novel series of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles, which is structurally related to 2,4,7-Trichloro-1,3-benzothiazole, was synthesized and showed outstanding antifungal activity. These compounds demonstrated remarkable fungitoxicity against various phytopathogenic fungi, with some exhibiting better results than standard treatments (Kukreja, Sidhu, & Sharma, 2016).
Corrosion Inhibition
- Benzothiazole Derivatives as Corrosion Inhibitors : Benzothiazole derivatives, closely related to this compound, were synthesized and studied for their corrosion inhibiting effect on steel. These inhibitors demonstrated high efficiency and stability, providing better results than previous benzothiazole family inhibitors (Hu et al., 2016).
Fluorescent Chemosenors
- pH Sensing and Fluorescent Chemosensors : A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was synthesized for the detection of pH fluctuations in biosamples and neutral water samples. This AIEgen displayed multifluorescence emissions in different states, making it suitable for highly sensitive physiological pH sensing (Li et al., 2018).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class, related to this compound, were synthesized and exhibited moderate to good antimicrobial properties against a range of pathogenic bacterial and fungal strains (Gilani et al., 2011).
Anticancer Properties
- Antitumor Properties of Benzothiazoles : Research into the antitumor properties of benzothiazoles, including compounds structurally similar to this compound, revealed their selective and potent antitumor properties in vitro and in vivo. These compounds show promise in the treatment of various cancers, with specific mechanisms of action and metabolic transformations (Bradshaw et al., 2002).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity againstMycobacterium tuberculosis and DNA gyrase , suggesting potential targets for 2,4,7-Trichloro-1,3-benzothiazole.
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of bacterial growth . For instance, some benzothiazole derivatives inhibit DNA gyrase, a key enzyme in DNA replication, thereby preventing bacterial proliferation .
Result of Action
Given the inhibitory activity of benzothiazole derivatives against mycobacterium tuberculosis and DNA gyrase , it can be inferred that this compound may exhibit similar antimicrobial effects.
Biochemical Analysis
Biochemical Properties
2,4,7-Trichloro-1,3-benzothiazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription . These interactions can lead to the disruption of bacterial DNA processes, making this compound a potential antibacterial agent. Additionally, it may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DNA gyrase and topoisomerase IV can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of DNA gyrase and topoisomerase IV, inhibiting their enzymatic activity and preventing DNA replication and transcription . This inhibition can lead to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in persistent changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, its interaction with DNA gyrase and topoisomerase IV can disrupt nucleotide metabolism and DNA synthesis. Additionally, this compound may influence other metabolic pathways by altering the activity of enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound may interact with intracellular transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA gyrase and topoisomerase IV, inhibiting their activity and affecting DNA replication and transcription. Additionally, this compound may localize to other organelles, influencing their function and contributing to its overall biological effects.
Properties
IUPAC Name |
2,4,7-trichloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNPRKIHOXFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365957 | |
Record name | 2,4,7-Trichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-91-6 | |
Record name | 2,4,7-Trichlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898747-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,7-Trichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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